molecular formula C16H20N4OS B5832730 N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide

N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide

Cat. No. B5832730
M. Wt: 316.4 g/mol
InChI Key: JXIFZCAMPKFFMR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide, also known as DMTCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTCP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide is not fully understood, but it is thought to involve its interaction with various cellular targets, such as ion channels and proteins. N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide has been shown to modulate the activity of ion channels in neurons, which may contribute to its effects on neuronal function and behavior.
Biochemical and Physiological Effects
N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including modulation of ion channel activity, regulation of protein-protein interactions, and inhibition of cancer cell growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide in lab experiments is its versatility and wide range of applications. It can be used as a fluorescent probe for imaging, as a modulator of ion channels, and as a tool for studying protein-protein interactions. However, one limitation of N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide. One area of focus is the development of new synthetic methods for producing N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide and related compounds. Another area of interest is the exploration of its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide and its effects on various cellular targets.

Synthesis Methods

The synthesis of N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide involves the reaction of 4-phenyl-2-aminothiazole with N,N-dimethylpiperazine-1-carboxamide in the presence of a suitable catalyst. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinecarboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging of cellular structures and as a modulator of ion channels in neurons. It has also been used as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

N,N-dimethyl-4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-18(2)16(21)20-10-8-19(9-11-20)15-17-14(12-22-15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIFZCAMPKFFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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